Methyl 4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate
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Overview
Description
Methyl 4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate is a complex organic compound that belongs to the class of thiadiazolo-pyrimidines
Preparation Methods
The synthesis of Methyl 4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Methyl 4-(5-{[(6Z)-5-imino-2-(2-methylpropyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}furan-2-YL)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in biological assays to understand its interaction with various biological targets.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazolo-pyrimidine core is known to interact with biological macromolecules, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other thiadiazolo-pyrimidines, which share the core structure but differ in their substituents. These compounds include:
- Methyl 4-(5-{(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate
- Methyl 4-{5-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate
These compounds are unique due to their specific substituents, which can significantly alter their chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[5-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-12(2)10-18-25-26-19(23)16(20(27)24-22(26)31-18)11-15-8-9-17(30-15)13-4-6-14(7-5-13)21(28)29-3/h4-9,11-12,23H,10H2,1-3H3/b16-11-,23-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPFGDJTAAWMQV-GJXXPDGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)/C(=O)N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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